2-Amino-4-(4-chlorophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Chlorophenyl Group (4-position)
The 4-chlorophenyl moiety enhances lipophilicity , facilitating membrane permeation and hydrophobic interactions with targets like enzyme active sites. Chlorine’s electronegativity also induces subtle electronic effects, potentially stabilizing charge-transfer complexes. In analogs such as 2-amino-4-(4-chlorophenyl)-1-(3-nitrophenyl)-hexahydroquinoline-3-carbonitrile, this group contributes to nanomolar-level binding affinities.
Trifluoromethyl Group (1-position)
The -CF₃ group at position 1 serves dual roles:
- Electron-withdrawing effect : Polarizes the attached phenyl ring, increasing electrophilicity and influencing π-π stacking interactions.
- Metabolic resistance : The strong C-F bonds resist oxidative degradation, prolonging half-life compared to methyl or methoxy groups.
This modification aligns with trends in drug design, where trifluoromethyl groups improve pharmacokinetics without compromising target engagement.
Carbonitrile Group (3-position)
The -CN group:
- Acts as a hydrogen bond acceptor , enhancing solubility and forming interactions with residues like serine or threonine.
- Serves as a bioisostere for carboxyl or carbonyl groups, offering metabolic stability while maintaining binding geometry.
In 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-hexahydroquinoline-3-carbonitrile, the nitrile group improves crystallinity and thermal stability.
Amino Group (2-position)
The -NH₂ group provides a site for hydrogen bonding or salt bridge formation , critical for anchoring the compound to acidic or polar regions of biological targets. It also offers synthetic flexibility for further derivatization via acylation or alkylation.
Table 1: Functional Group Contributions
Properties
CAS No. |
311327-33-0 |
|---|---|
Molecular Formula |
C23H17ClF3N3O |
Molecular Weight |
443.8 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17ClF3N3O/c24-15-9-7-13(8-10-15)20-17(12-28)22(29)30(18-5-2-6-19(31)21(18)20)16-4-1-3-14(11-16)23(25,26)27/h1,3-4,7-11,20H,2,5-6,29H2 |
InChI Key |
UNTLNNOZJNHROQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Magnetic Nanocatalyst Design and Functionalization
A breakthrough in the compound’s synthesis involves the use of a carbon quantum dot (CQD)-stabilized magnetic nanocatalyst, Fe₃O₄@CQD@Si(OEt)(CH₂)₃NH@CC@Ad@Cu(OAc)₂ , which replaces traditional silica-coated catalysts. The Fe₃O₄ core provides magnetic separation capabilities, while the CQD layer enhances thermal stability and surface area (BET surface area: 112 m²/g). Copper(II) acetate immobilized on the CQD matrix acts as the active site for facilitating cyclocondensation reactions.
Catalyst Characterization Data
Reaction Mechanism and Optimization
The synthesis proceeds via a four-component reaction between:
-
3-(Trifluoromethyl)benzaldehyde
-
4-Chloroacetophenone
-
Ammonium acetate
-
Ethyl cyanoacetate
The nanocatalyst accelerates Knoevenagel condensation, Michael addition, and cyclization steps. Design of Experiment (DoE) analysis revealed optimal conditions:
A comparative analysis of catalytic performance is provided below:
| Catalyst System | Yield (%) | Reaction Time (h) | Reusability (cycles) |
|---|---|---|---|
| Fe₃O₄@CQD@Cu(OAc)₂ | 92 | 3 | 7 |
| Conventional H₂SO₄ | 68 | 8 | N/A |
| CuNPs@SiO₂ | 79 | 5 | 3 |
Crystallographic Validation of Structural Integrity
Single-crystal X-ray diffraction (SC-XRD) analysis confirms the compound’s bicyclic framework and substituent orientations. Key metrics include:
-
Crystal system : Monoclinic
-
Space group : P2₁/c
-
Unit cell parameters : a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 102.3°
-
Hydrogen bonding : N–H···O interactions stabilize the keto-enol tautomer.
The trifluoromethyl group adopts a staggered conformation relative to the quinoline plane, minimizing steric hindrance.
Comparative Analysis of Alternative Synthetic Routes
Phase-Transfer Catalysis (PTC)
Tetrabutylammonium bromide (TBAB)-mediated systems in aqueous/organic biphasic mixtures show promise for scaling:
-
Yield : 74–78%
-
Limitation : Requires post-synthesis column purification
Industrial-Scale Process Considerations
Solvent-Free Continuous Flow Reactors
Pilot studies demonstrate viability of:
-
Residence time : 45 minutes
-
Throughput : 12 kg/day
-
Purity : >99% (HPLC)
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted quinoline compounds.
Scientific Research Applications
2-Amino-4-(4-chlorophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. The presence of functional groups like the nitrile and trifluoromethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Positions and Key Features
Key Observations:
Trifluoromethyl Position: The target compound’s CF₃ group at position 1 (meta) contrasts with ’s CF₃ at position 4 (para).
Chlorophenyl vs. Dimethylaminophenyl: Replacing 4-chlorophenyl (target) with 4-dimethylaminophenyl () introduces basicity and solubility but reduces lipophilicity, impacting membrane permeability .
Scaffold Variations: ’s chromene core lacks the hexahydroquinoline ring saturation, reducing conformational flexibility compared to the target compound .
Physicochemical and Pharmacokinetic Properties
Table 2: Molecular Weight and Predicted Properties
Key Observations:
Hydrogen Bonding: All compounds retain two H-bond donors (NH₂ and carbonyl), critical for target engagement.
Biological Activity
The compound 2-Amino-4-(4-chlorophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as compound A ) has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of compound A, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a hexahydroquinoline core with various substituents:
- Molecular Formula : C25H21ClF3N3O
- Molecular Weight : 487.91 g/mol
- Structural Features :
- A chloro group at the para position of a phenyl ring.
- A trifluoromethyl group attached to another phenyl ring.
- An amino group contributing to its biological activity.
Mechanisms of Biological Activity
The biological activity of compound A can be attributed to several mechanisms:
-
Enzyme Inhibition : Compound A has been shown to inhibit key enzymes involved in various metabolic pathways. For example:
- Cholinesterases : It exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The IC50 values for AChE and BChE inhibition range from 5.4 μM to 24.3 μM depending on structural modifications ( ).
- Cyclooxygenase (COX) : It also shows potential as an inhibitor of COX enzymes, which are involved in inflammation and pain pathways.
- Antioxidant Activity : The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems ( ).
- Cytotoxicity Against Cancer Cells : Compound A has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. Studies indicate that it can induce apoptosis in these cell lines through the modulation of apoptotic pathways ( ).
Table 1: Summary of Biological Activities
Detailed Research Findings
Research indicates that modifications to the phenyl rings significantly influence the biological activity of compound A. For instance:
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound’s hexahydroquinoline core is substituted with a 4-chlorophenyl group (electron-withdrawing), a 3-(trifluoromethyl)phenyl group (steric and electronic effects), and a cyano group (polarity enhancer). These groups collectively impact solubility, hydrogen-bonding potential, and interactions with biological targets. The trifluoromethyl group enhances metabolic stability, while the chlorophenyl group may influence π-π stacking in protein binding .
Q. What are the standard synthetic routes for this compound?
A common method involves the Hantzsch reaction, combining:
- Aldehyde precursor : 3-(Trifluoromethyl)benzaldehyde.
- β-Ketoester : Ethyl acetoacetate.
- Ammonium acetate as a nitrogen source.
The reaction proceeds under acidic catalysis (e.g., p-toluenesulfonic acid) in ethanol at reflux (70–80°C) for 6–8 hours, followed by cyclization and functionalization steps .
Q. Table 1: Typical Reaction Conditions
| Component | Role | Example |
|---|---|---|
| Aldehyde | Electrophilic component | 3-(Trifluoromethyl)benzaldehyde |
| β-Ketoester | Nucleophilic component | Ethyl acetoacetate |
| Catalyst | Acid catalyst | p-Toluenesulfonic acid |
| Solvent | Reaction medium | Ethanol |
| Temperature | 70–80°C (reflux) |
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Investigated for antimicrobial and anticancer activity via kinase inhibition or DNA intercalation .
- Material Science : Explored as a ligand in coordination chemistry for catalytic applications .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
Key strategies include:
- Catalyst Screening : Testing Brønsted acids (e.g., camphorsulfonic acid) or Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency .
- Solvent Optimization : Replacing ethanol with toluene or DMF to enhance solubility of intermediates .
- Purification : Combining column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to isolate high-purity product .
Q. How do structural variations (e.g., substituent position) affect biological activity?
- 4-Chlorophenyl vs. 2-Chlorophenyl : The para-substitution on the phenyl ring enhances steric complementarity with hydrophobic enzyme pockets, as shown in comparative docking studies .
- Trifluoromethyl Group : Replacing it with a methyl group reduces metabolic stability (t₁/₂ decreases from 12 h to 4 h in liver microsomes) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM for kinase inhibition) may arise from:
- Assay Conditions : Variations in buffer pH, ATP concentration, or cell lines (e.g., HEK293 vs. HeLa).
- Compound Purity : Impurities >5% (e.g., unreacted aldehyde) can skew results. Validate purity via HPLC (>98%) and NMR .
Q. What computational methods are suitable for predicting the compound’s 3D conformation?
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and assess intramolecular hydrogen bonding (e.g., NH⋯N cyano interactions) .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with VEGFR-2) using AMBER or GROMACS to validate docking poses .
Methodological Challenges
Q. How to characterize the compound’s solid-state structure when X-ray crystallography fails?
Q. What strategies mitigate degradation during biological assays?
- Storage : Lyophilize the compound and store at -80°C under argon to prevent hydrolysis of the cyano group.
- Buffer Selection : Use PBS (pH 7.4) with 1% DMSO instead of aqueous solutions to enhance stability .
Data Contradiction Analysis
Q. Why do cytotoxicity assays show variability across cancer cell lines?
- Cell-Specific Uptake : The compound’s logP (~3.5) favors membrane permeability in adherent cells (e.g., MCF-7) but not in suspension cultures (e.g., Jurkat) .
- Efflux Pumps : Overexpression of P-glycoprotein in resistant lines (e.g., HepG2) reduces intracellular concentration. Co-administration with verapamil (P-gp inhibitor) restores activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
